Sodium tungsten oxide (Na2W2O7)
Description
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Properties
CAS No. |
13721-35-2 |
|---|---|
Molecular Formula |
Na2O7W-12 |
Molecular Weight |
341.82 g/mol |
IUPAC Name |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Na.7O.W/q2*+1;7*-2; |
InChI Key |
XKBPJRRQHLMCGS-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
Origin of Product |
United States |
Crystallographic and Structural Elucidation of Na₂w₂o₇
The crystal structure of the normal-pressure phase of disodium ditungstate (Na₂W₂O₇) has been determined to be a base-centered orthorhombic system. hathitrust.org This structure is characterized by the space group Cmca (space group No. 64). hathitrust.org The fundamental structural analysis was first reported by Okada et al. in 1975, and this has been subsequently confirmed and refined by other researchers. hathitrust.org
The structure of Na₂W₂O₇ is composed of infinite chains of corner-sharing WO₆ octahedra. These chains are bridged by WO₄ tetrahedra, creating a complex three-dimensional network. hathitrust.org This arrangement indicates the presence of tungsten in two different coordination environments within the same crystal lattice.
A more recent study refined the crystal structure using ultrasonic spray pyrolysis for synthesis. The results of the Rietveld refinement from this study are presented in the tables below, alongside a comparison with the original data from Okada et al. (1975) where available.
Interactive Table 1: Crystallographic Data for Na₂W₂O₇
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | hathitrust.org |
| Space Group | Cmca | hathitrust.org |
| a (Å) | 7.223 | hathitrust.org |
| b (Å) | 11.43 | hathitrust.org |
| c (Å) | 15.00 | hathitrust.org |
Interactive Table 2: Selected Interatomic Distances (Å) for Na₂W₂O₇
| Bond | Distance (Å) (Validžić et al., 2012) | Distance (Å) (Okada et al., 1975) |
| W(1)-O | 2.252 | 2.252 |
| W(1)-O | 1.725 | 1.725 |
| W(1)-O | 1.921 | 1.921 |
| W(2)-O | 1.818 | 1.807 |
| W(2)-O | 1.705 | 1.759 |
| W(2)-O | 1.910 | 1.762 |
Note: The data from Validžić et al. (2012) represents a refinement of the original structure reported by Okada et al. (1975). Small deviations in interatomic distances are noted between the two studies. hathitrust.org
Multicomponent Phase Equilibria Studies E.g., Na₂o Sio₂ Wo₃
The behavior of Na₂W₂O₇ in multicomponent systems is crucial for its application in various industrial processes, such as in the manufacturing of dielectric ceramics. The Na₂O-SiO₂-WO₃ ternary system, in particular, has been the subject of detailed experimental investigation to understand the phase relationships at high temperatures.
Experimental studies employing high-temperature equilibration, quenching, and electron probe X-ray microanalysis (EPMA) have been conducted to determine the phase equilibria in the Na₂O-SiO₂-WO₃ system at temperatures of 1073 K, 1173 K, and 1273 K. nih.govscispace.comgoogle.com These studies have successfully identified the primary phase fields of sodium metasilicate (Na₂SiO₃), sodium disilicate (Na₂Si₂O₅), and tridymite (a polymorph of SiO₂). nih.govscispace.com
The findings indicate that in the Na₂O-SiO₂-WO₃ system, a region of two-liquid immiscibility exists at high temperatures, leading to the separation of a silicate-rich melt and a sodium tungstate-rich melt. scispace.com The presence of WO₃ has been observed to lower the liquidus temperature of sodium silicates. scispace.com In experiments, the phases coexisting with the silicate melts above the solubility limits were identified as Na₂WO₄ or a mixture of Na₂WO₄ and Na₂W₂O₇. hathitrust.org
The solubility of WO₃ in the silicate phases and SiO₂ in sodium tungstate (B81510) has been quantified. For instance, at the studied temperatures, up to 0.5 wt% of WO₃ was found to be present in sodium metasilicate and tridymite, while the solubility in sodium disilicate was lower at 0.2 wt%. scispace.com Conversely, the solubility of SiO₂ in sodium tungstate was found to be less than 0.1 wt%. scispace.com These phase equilibrium data are vital for the development of thermodynamic models for WO₃-containing systems and for optimizing processes in the tungsten industry. nih.govscispace.com
Solid Solid Phase Transitions
Alkaline tungstate (B81510) materials are known to exhibit interesting properties related to successive phase transitions over a range of temperatures. hathitrust.org However, based on available research, there is no definitive evidence of solid-solid phase transitions for the orthorhombic phase of Na₂W₂O₇ up to its melting point.
Studies on the thermodynamic properties of Na₂W₂O₇ have been conducted, with measurements of enthalpy increments in the temperature range of 298.15 K to 1000 K. nih.gov These studies have not reported any thermal events that would indicate a solid-solid phase transition within this range. The melting point of Na₂W₂O₇ is reported to be approximately 1004 K (731 °C).
While related compounds such as sodium tungstate (Na₂WO₄) exhibit polymorphism, with a transition from a cubic spinel-type structure to an orthorhombic modification at elevated temperatures, similar behavior has not been documented for Na₂W₂O₇. researchgate.net The absence of reported phase transitions for Na₂W₂O₇ suggests that the orthorhombic Cmca structure is stable from room temperature up to its melting point. Further high-temperature X-ray diffraction or differential thermal analysis studies would be necessary to definitively confirm the absence of any subtle phase transformations.
Electronic Structure and Spectroscopic Investigations of Na2w2o7
Computational Electronic Structure Theory
Theoretical modeling is a powerful tool for predicting and understanding the electronic properties of materials. For Na₂W₂O₇, methods ranging from Density Functional Theory to more advanced techniques are employed to elucidate its electronic nature.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.ioelsevierpure.comyoutube.comtubitak.gov.tr It has been instrumental in studying Na₂W₂O₇.
Research combining in-situ high-temperature Raman spectroscopy with DFT analysis has been employed to investigate the microstructure of both solid and molten Na₂W₂O₇. researchgate.net DFT calculations have been crucial for validating experimental findings by computing the Raman activity of vibrational modes for both the crystalline and molten states. researchgate.netresearchgate.net In its crystalline form, Na₂W₂O₇ is characterized by the coexistence of corner-sharing [WO₄] tetrahedra and [WO₆] octahedra. researchgate.netias.ac.in This structural arrangement is a key determinant of its properties. DFT calculations performed on the orthorhombic crystal structure (space group Cmca) provide fundamental data on its stability and electronic configuration. ias.ac.inmaterialsproject.org
Table 1: Computed Properties of Orthorhombic Na₂W₂O₇ (mp-21634)
| Property | Computed Value | Notes |
|---|---|---|
| Crystal System | Orthorhombic | Based on DFT (GGA+U) calculations. materialsproject.org |
| Space Group | Cmce (64) | |
| Formation Energy / Atom | -2.205 eV | |
| Energy Above Hull / Atom | 0.021 eV | Indicates the thermodynamic stability relative to other known compounds. materialsproject.org |
| Calculated Density | 5.19 g/cm³ | Bulk crystalline density. materialsproject.org |
| Band Gap | 4.054 eV | DFT-calculated band gaps are often underestimated. materialsproject.org |
Green's Function Methods (e.g., GW Approximation)
Many-body perturbation theory, particularly through Green's function methods like the GW approximation (GWA), offers a more rigorous framework for calculating quasiparticle excitations and electronic band structures than standard DFT. benasque.orgarxiv.orgwikipedia.orgtugraz.at The GWA calculates the self-energy of an electron system by considering the screened Coulomb interaction (W) and the single-particle Green's function (G). wikipedia.org This approach typically yields more accurate band gaps for semiconductors and insulators compared to DFT. arxiv.orgresearchgate.net
While the GW approximation is a state-of-the-art method for determining electronic properties, specific studies applying this technique to Na₂W₂O₇ are not widely available in the surveyed literature. benasque.orgarxiv.orgarxiv.org The application of such advanced methods could provide a more precise determination of the electronic band gap and a deeper understanding of electron-electron interaction effects in this material.
Modeling of Charge Density Distributions
Modeling the electron charge density distribution provides fundamental insights into the nature of chemical bonding within a solid. This analysis reveals how electrons are distributed in space, highlighting covalent, ionic, and metallic bonding characteristics. The distribution can be determined experimentally through high-resolution X-ray diffraction experiments and then modeled using various formalisms, such as the multipole model. This process allows for the visualization and quantification of the electron density associated with atoms and the bonds between them. While this is a critical technique for materials science, specific studies focusing on the detailed modeling of charge density distribution in Na₂W₂O₇ have not been prominently featured in the reviewed literature.
Band Structure Calculations and Electronic Band Gap Determination
The electronic band structure dictates the electrical and optical properties of a material. The electronic band gap (Eg) is a crucial parameter, representing the energy difference between the valence band and the conduction band.
For the orthorhombic phase of Na₂W₂O₇, DFT calculations predict a band gap of 4.054 eV. materialsproject.org It is important to note that DFT methods, particularly with standard functionals like GGA, tend to underestimate band gaps. materialsproject.org Experimental determination using UV-vis diffuse reflectance spectroscopy (DRS) has provided an edge energy (Eg) value of 4.1 eV for Na₂W₂O₇. lehigh.edu This value is derived from the ligand-to-metal charge transfer (LMCT) bands observed in the spectrum. lehigh.edu The structure of Na₂W₂O₇, composed of a polymeric chain of alternating WO₄ and WO₆ units, influences its electronic structure and results in a lower band gap compared to tungstates with isolated WO₄ or WO₆ structures. lehigh.edu
Defect Chemistry and Electronic Properties
The electronic properties of crystalline materials are significantly influenced by the presence of defects, such as point vacancies, interstitials, and substitutions. The study of these imperfections and their effect on material properties is known as defect chemistry. In oxides like tungstates, oxygen vacancies are common defects that can create localized electronic states within the band gap, acting as donors and increasing n-type conductivity. rsc.org
Controlling defect concentrations can be a strategy to tune the electronic and optical properties of a material. nih.govrsc.org While the impact of defects is a critical area of research for many functional oxides, detailed computational or experimental investigations specifically focused on the defect chemistry of Na₂W₂O₇ and its direct influence on electronic properties are not extensively documented in the available literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and infrared (IR) techniques, probes the vibrational modes of a material, providing a fingerprint of its molecular structure and bonding. uclan.ac.uknumberanalytics.comnasa.govcas.cz
In-situ high-temperature Raman spectroscopy has been a particularly powerful tool for studying the structural evolution of Na₂W₂O₇ from its crystalline to its molten state. researchgate.net These studies confirm that crystalline Na₂W₂O₇ does not undergo any solid-state phase transformations upon heating from 298 K to 1013 K. researchgate.net The Raman spectra of the crystalline solid are consistent with a structure containing both [WO₄] tetrahedra and [WO₆] octahedra. researchgate.net Upon melting, the structure changes significantly, with the Raman spectra indicating the formation of the (W₂O₇)²⁻ anion, which consists of two [WO₄] tetrahedra sharing a corner oxygen atom. researchgate.net
The vibrational modes of crystalline Na₂W₂O₇, which is composed of alternating WO₄ and WO₆ units forming an infinite polymeric chain, have been assigned based on Raman spectra. lehigh.edu
Table 2: Raman Band Assignments for Crystalline Na₂W₂O₇
| Raman Band (cm⁻¹) | Assignment | Associated Structural Unit |
|---|---|---|
| 933 - 934 | Symmetric W=O stretching mode | WO₄ site |
| 876 - 888 | Symmetric W=O stretching mode | WO₆ site |
| ~500 - 800 | Stretching modes | Bridging W-O-W chain |
| ~200 - 300 | Bending modes | Bridging W-O-W chain |
Source: lehigh.edu
Infrared spectroscopy provides complementary information, although detailed IR studies specifically for Na₂W₂O₇ are less common in the literature than Raman studies. General studies on metal oxides show that IR spectra are sensitive to crystal lattice vibrations and the vibrations of metal-oxygen bonds. nasa.gov
Infrared (IR) Spectroscopy for Chemical Bonding and Functional Groups
While specific Infrared (IR) spectroscopy data for sodium ditungstate (Na2W2O7) is not extensively detailed in the available research, the technique is fundamental for identifying chemical bonds and functional groups within a compound. For tungstates in general, IR spectroscopy helps to confirm the presence and vibrational modes of W-O and O-W-O groups. researchgate.netresearchgate.net For the related compound sodium tungstate (B81510) (Na2WO4), characteristic IR peaks are observed that correspond to the vibrations of the tungstate anion (WO4)2-. researchgate.netnist.govchemicalbook.com Given the structure of Na2W2O7, which contains both tetrahedral WO4 and octahedral WO6 units, an IR spectrum would be expected to show complex bands corresponding to the various W-O stretching and bending modes within these polyhedra and their linkages.
Raman Spectroscopy for Lattice Vibrations and Polyhedral Structure
Raman spectroscopy is a powerful tool for investigating the structural details of Na2W2O7. Studies have shown that in its crystalline form, Na2W2O7 contains both [WO4] tetrahedra and [WO6] octahedra. researchgate.netrsc.org This complex structure gives rise to a distinct Raman spectrum. In-situ high-temperature Raman spectroscopy has revealed that the crystalline structure of Na2W2O7 is stable upon heating from 298 K to 1013 K without any solid-state phase transformations. researchgate.net
Upon melting, the structure changes significantly. The tungsten-oxygen groups in molten Na2W2O7 exist as (W2O7)2- anions, which are formed by two [WO4] tetrahedra sharing a corner oxygen atom. researchgate.net The Raman spectra of crystalline Na2W2O7 show characteristic bands that can be assigned to the vibrational modes of the linked polyhedra. researchgate.netlehigh.edu
Table 1: Raman Spectroscopy Data for Na2W2O7
| Structural Unit | Raman Feature | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Crystalline Na2W2O7 | W-O-W bridging bonds | ~990 | lehigh.edu |
| Crystalline Na2W2O7 | Asymmetric stretching νas(W=O) | ~867 | lehigh.edu |
| Molten Na2W2O7 | (W2O7)2- dimer modes | Analogous spectra for various alkali ditungstates | researchgate.net |
This table summarizes key Raman spectral features observed for sodium ditungstate in different states.
X-ray Spectroscopy
X-ray spectroscopy techniques provide critical information about the elemental composition, oxidation states, and local atomic environments within Na2W2O7.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition of a material, its empirical formula, and the chemical and electronic states of the elements within it. mpg.desurfacesciencewestern.commdpi.com When a material is irradiated with a beam of X-rays, photoelectrons are emitted, and their kinetic energies are measured. surfacesciencewestern.com The binding energy of these electrons is characteristic of each element. Chemical shifts in these binding energies provide information about the oxidation state and local chemical environment of the atoms. For Na2W2O7, XPS would be used to confirm the presence of sodium, tungsten, and oxygen. The analysis of the W 4f core level spectrum would be expected to confirm the +6 oxidation state of tungsten, a key feature of this compound.
X-ray Absorption Near Edge Structure (XANES) for Local Atomic Environments
X-ray Absorption Near Edge Structure (XANES) spectroscopy provides detailed information about the local geometric and electronic structure of the absorbing atom. researchgate.net The technique is sensitive to the oxidation state and the coordination environment (e.g., tetrahedral vs. octahedral). researchgate.net For Na2W2O7, the W L3-edge XANES spectrum would be particularly informative. The structure of these spectra, including the position and intensity of the "white line" and other near-edge features, can be correlated with the specific arrangement of oxygen atoms around the tungsten atoms in the WO4 and WO6 polyhedra. Calculated X-ray absorption spectra for Na2W2O7 are available through resources like the Materials Project and can be used to predict and interpret experimental results. materialsproject.org Studies on related molten tungstates suggest that a disordered, coordination-number-variable WO4+x mixed polyhedral network plays a key role in properties like oxide ion conduction. researchgate.net
Core Level Spectroscopy
Core Level Spectroscopy is a broad category that encompasses techniques like XPS, which probe the tightly bound core electrons of atoms. mpg.de The binding energies of these core electrons are element-specific. Small variations in these energies, known as chemical shifts, are induced by changes in the chemical environment of the atom. Therefore, core level spectroscopy is a powerful tool for chemical state analysis. mpg.de
In the context of Na2W2O7, analyzing the core levels of tungsten (e.g., W 4f), oxygen (O 1s), and sodium (Na 1s) via XPS provides direct insight into the compound's stoichiometry and the bonding environment of each element. This information is crucial for confirming the structural integrity and purity of the material.
Luminescence and Scintillation Spectroscopy
Sodium ditungstate has been identified as a promising material for scintillator applications, particularly for dark matter detection experiments. researchgate.netibs.re.krresearchgate.net Scintillators are materials that emit light (luminescence) when excited by ionizing radiation. cuni.cz
The luminescence properties of Na2W2O7 crystals have been investigated using various excitation sources, including lasers and X-rays. researchgate.netresearchgate.net When excited, Na2W2O7 exhibits a broad emission band with a maximum around 525 nm. researchgate.netresearchgate.net This emission is attributed to the WO6 octahedral groups within the crystal structure. researchgate.netresearchgate.net
The luminescence decay of Na2W2O7 is characterized by two components: a fast component with a decay time of approximately 1.8 µs and a slower component around 49.1 µs at room temperature. researchgate.netresearchgate.net The scintillation light yield of Na2W2O7 is highly temperature-dependent, increasing significantly at cryogenic temperatures. ibs.re.kribs.re.kr At 10 K, the light yield is comparable to or even higher than that of other established scintillator crystals like CaMoO4, making Na2W2O7 a promising candidate for cryogenic detector applications. ibs.re.kribs.re.kr
Table 2: Luminescence and Scintillation Properties of Na2W2O7 Crystal
| Property | Value | Conditions / Excitation | Reference |
|---|---|---|---|
| Maximum Emission Peak | 525 nm | Nd:YAG Laser (λex = 266 nm) | researchgate.netresearchgate.net |
| Luminescence Origin | WO6 Octahedral Group | - | researchgate.netresearchgate.net |
| Decay Time (Component 1) | ~1.8 µs | Room Temperature | researchgate.netresearchgate.net |
| Decay Time (Component 2) | ~49.1 µs | Room Temperature | researchgate.netresearchgate.net |
| Decay Time at 10 K | ~94 µs | 280 nm LED | ibs.re.kr |
| Light Yield | Increases ~14-17 fold at 10 K vs. 300 K | X-ray, 90Sr beta source | ibs.re.kribs.re.kr |
This table presents a summary of the key luminescence and scintillation characteristics measured for Na2W2O7 crystals.
Photoluminescence (PL) Emission Spectra
The photoluminescence (PL) of Na2W2O7 crystals has been a subject of detailed investigation. When excited by sources such as a 280 nm light-emitting diode (LED) or a Nd:YAG laser, Na2W2O7 exhibits a broad emission spectrum. researchgate.netibs.re.kr At room temperature (around 300 K), a wide emission band is observed, spanning from approximately 340 nm to 790 nm. researchgate.net The peak of this emission is consistently found at around 520-525 nm. researchgate.net
The intensity of this luminescence is highly dependent on temperature. As the crystal is cooled to 10 K, the emission intensity dramatically increases by approximately 17 to 20 times compared to its intensity at room temperature. researchgate.netibs.re.kr This significant enhancement at cryogenic temperatures highlights the material's potential for low-temperature applications.
| Excitation Source | Temperature | Emission Peak | Reference |
| Nd:YAG Laser | Room Temp. | 525 nm | researchgate.net |
| 280 nm LED | Room Temp. | Broadband (peak at 520 nm) | researchgate.netibs.re.kr |
| 280 nm LED | 10 K | 520 nm (Intensity increased ~17-20x) | researchgate.netibs.re.kr |
X-ray Excited Luminescence (XELS) and Proton Source Excitation
The scintillating properties of Na2W2O7 have been evaluated by studying its luminescence under high-energy excitation. Emission spectra have been successfully obtained by irradiating the crystal with both X-rays and proton sources. researchgate.net These studies confirm that Na2W2O7 is a promising intrinsic scintillator, exhibiting a relatively high light output under X-ray excitation. researchgate.net The luminescence and scintillation characteristics have been studied using sources such as a ⁹⁰Sr beta source, which further supports its potential application in high-energy physics experiments. researchgate.net
Luminescence Decay Kinetics (e.g., Multi-component Decay Times)
The luminescence decay of the 525 nm emission in Na2W2O7 is not a simple single-exponential process, indicating complex underlying mechanisms. researchgate.net At room temperature, the decay kinetics are characterized by at least two distinct components: a fast component and a much slower one. researchgate.net
Fast Component: ~1.8 µs
Slow Component: ~49.1 µs
| Temperature (K) | Decay Time (µs) | Components | Reference |
| 300 | ~3 | - | ibs.re.kr |
| Room Temp. | 1.8 and 49.1 | Two-component | researchgate.net |
| 10 | ~94 | - | ibs.re.kr |
Trap Level Analysis and Thermoluminescence
Thermoluminescence (TL) studies are employed to investigate electron trap levels within the crystal's band gap. For Na2W2O7, TL studies have been conducted across a wide temperature range, from as low as 10 K up to 550 K. researchgate.netibs.re.kr In the cryogenic range (9 K to 300 K), six distinct glow peaks were identified at 23, 35, 110, 143, 178, and 231 K. researchgate.net Analysis of these glow curves allows for the calculation of kinetic parameters such as activation energy and the order of kinetics. researchgate.netibs.re.kr A separate study of the trap levels in the higher temperature range of 325 K to 500 K has also been performed to calculate different kinematic parameters. researchgate.net This detailed analysis of trap levels is essential for understanding the scintillation mechanism and the long decay components observed in the material.
Light Yield and Scintillation Efficiency Measurements
The light yield and scintillation efficiency of Na2W2O7 are key performance metrics for its use as a scintillator. While its light output at room temperature is lower than that of a standard Calcium Molybdate (CaMoO₄) crystal, its performance improves dramatically at cryogenic temperatures. ibs.re.kr At 10 K, the scintillation light output of Na2W2O7 increases by approximately 14-fold compared to room temperature, becoming almost comparable to that of a CaMoO₄ crystal. ibs.re.kr This significant increase in light yield at low temperatures makes Na2W2O7 a material of interest for cryogenic detector experiments, such as those searching for dark matter. researchgate.netibs.re.kr
| Parameter | Na2W2O7 vs. CaMoO₄ (at Room Temp.) | Na2W2O7 Light Yield Increase (300 K to 10 K) | Reference |
| Light Yield | Lower | ~14-fold increase | ibs.re.kr |
Correlation of Luminescence with WO₆ Octahedral Groups
The origin of the characteristic 520-525 nm luminescence in Na2W2O7 is attributed to the electronic structure of the tungsten-oxygen groups within the crystal lattice. researchgate.net The crystal structure of Na2W2O7 is complex, containing chains of both WO₆ octahedra and WO₄ tetrahedra. researchgate.net By comparing the emission properties of Na2W2O7 with other tungstates, such as Na₂W₄O₁₃, researchers have concluded that the 520-525 nm emission originates specifically from the WO₆⁶⁻ octahedral group. researchgate.net This contrasts with many traditional tungstate scintillators where the luminescence center is the WO₄²⁻ anion group. researchgate.net
Ion Transport and Conductivity Mechanisms
The efficiency of devices utilizing sodium tungsten oxide is intrinsically linked to the transport properties of both ions and electrons within the material.
| Material | Diffusion Coefficient (cm²/s) at 300K | Reference |
|---|---|---|
| NaVOPO₄ polymorphs | ~10⁻¹² | researchgate.net |
| W(IV) in NaCl-KCl melt (700-750°C) | Anomalously low, slower than 10⁻⁶-10⁻⁵ | biu.ac.il |
The electronic conductivity in sodium tungsten oxide is facilitated by its crystal structure. The compound is characterized by a three-dimensional framework of corner- and edge-sharing WO₆ octahedra, with Na⁺ ions located in the interstitial sites. ontosight.ai This network of tungsten-oxygen polyhedra provides pathways for electronic conduction. In the molten state, Na₂W₂O₇ also exhibits oxide ion (O²⁻) conduction, which is a significant characteristic for potential use in molten oxide fuel cells. The disordered nature of the WO₄₊ₓ polyhedral network in the molten state is believed to play a crucial role in this oxide ion transport. researchgate.net
Electrochemical Reaction Pathways
The electrochemical reactions in Na₂W₂O₇ systems are central to their functionality, particularly for applications like electrochromic devices and the electrochemical synthesis of tungsten-based materials.
Sodium tungsten oxides are known for their electrochromic properties, meaning they can undergo reversible color changes in response to an applied voltage. ontosight.ai This phenomenon is based on the reversible intercalation and de-intercalation of ions, such as Na⁺, and electrons into the tungsten oxide lattice. The underlying mechanism involves the reduction and oxidation of tungsten ions.
In its oxidized state (W⁶⁺), tungsten oxide is typically transparent. Upon the injection of electrons and charge-compensating cations (like Na⁺), some of the tungsten ions are reduced to a lower oxidation state (e.g., W⁵⁺). This change in the oxidation state of tungsten leads to the formation of color centers, resulting in a blue coloration of the material. This process can be represented by the following general equation:
WO₃ (transparent) + xNa⁺ + xe⁻ ↔ NaₓWO₃ (blue)
The coloration efficiency, a measure of the change in optical density per unit of inserted charge, can be enhanced by selectively intercalating sodium ions into specific crystallographic sites within the tungsten oxide structure, such as the hexagonal tunnels in hexagonal tungsten bronze. acs.orgnih.gov The electrochromic process in hexagonal sodium tungsten bronze nanorods has been shown to be a proton-electron double insertion process, which can lead to significant lattice distortions during coloration. core.ac.uk
The dissolution of tungsten can also be managed electrochemically. For instance, the oxidative dissolution of tungsten metal into molten Na₂CO₃ involves multiple oxidation mechanisms, including reactions with peroxide/superoxide ions and carbonate ions. wikipedia.org In acidic solutions, the treatment of sodium tungstate with hydrochloric acid can lead to the formation of tungsten trioxide or its hydrated forms. wikipedia.org This reaction is reversible with the addition of sodium hydroxide (B78521). wikipedia.org
The formation of crystalline phases from molten salts is governed by nucleation and growth kinetics. Studies on the electrocrystallization of sodium tungsten bronzes (NaₓWO₃) from Na₂WO₄-WO₃ melts provide a model for understanding these processes. The formation of these crystals involves mass transfer to the electrode surface, followed by chemical and electrochemical reactions involving polytungstate ions, Na⁺, and O²⁻. acs.org
Catalytic Performance and Mechanistic Insights of Na2w2o7
Heterogeneous Catalysis
In the realm of heterogeneous catalysis, sodium tungsten oxide serves multiple roles, acting as a primary catalyst, a supportive framework for other catalytic materials, and a promoter to enhance catalytic activity and selectivity.
Oxidative Reactions (e.g., Hydrocarbon Oxidation, Oxidative Coupling of Methane)
Sodium tungstate (B81510) compounds are recognized for their catalytic role in various oxidation reactions. ontosight.aiatamanchemicals.com They have been effectively used for the epoxidation of alkenes and the oxidation of alcohols to produce aldehydes or ketones. atamanchemicals.comwikipedia.org In these processes, sodium tungstate, often in conjunction with an oxidant like hydrogen peroxide, facilitates the selective oxidation of organic substrates. sbq.org.brresearchgate.net
A significant area of research is the Oxidative Coupling of Methane (B114726) (OCM) , a process that aims to convert methane directly into more valuable C₂ hydrocarbons, such as ethylene (B1197577) and ethane (B1197151). rsc.org Catalysts containing sodium tungstate, particularly Mn-Na₂WO₄/SiO₂ and Mn₂O₃–Na₂WO₄/TS-1, have shown promise in this high-temperature reaction (700–900 °C). rsc.orgnih.govepa.gov The Na₂WO₄ component is crucial for the catalyst's performance, contributing to the activation of methane and the subsequent coupling of methyl radicals. acs.org The presence of manganese oxides in conjunction with sodium tungstate appears to enhance oxygen mobility, which is vital for the catalytic cycle. nih.gov Research indicates that catalysts with a lower binding energy of W 4f₇/₂ tend to facilitate higher methane conversion. acs.org
| Catalyst System | Reaction | Key Findings | Methane Conversion (%) | C₂+ Selectivity (%) | C₂+ Yield (%) |
| 10 wt% MnTiO₃-Na₂WO₄/SG | Oxidative Coupling of Methane | Achieved the highest C₂+ yield in the study. nih.gov | 35.6 | 60.8 | 21.6 |
| Mn₂O₃–Na₂WO₄/TS-1 | Oxidative Coupling of Methane | Ti-doping enhanced the dispersion of Na₂WO₄ and Mn₂O₃, increasing lattice oxygen species. rsc.org | Not Specified | Not Specified | Not Specified |
| Na₂WO₄–TiO₂–MnOx/SiO₂ with Sr | Oxidative Coupling of Methane | Strontium as an additive resulted in the highest C₂+ yield among tested alkali/alkali earth oxides. acs.org | Not Specified | Not Specified | Not Specified |
Catalyst Promotion by Sodium Tungstates
Sodium tungstates are effective promoters, which are substances added to a catalyst to improve its activity, selectivity, or stability. acs.orgornl.gov For example, sodium tungstate (Na₂WO₄) has been shown to significantly promote Mg₆MnO₈-based redox catalysts for the chemical looping oxidative dehydrogenation (CL-ODH) of ethane to produce ethylene. acs.orgornl.gov In this system, the Na₂WO₄ promoter forms a molten shell around the core redox catalyst, which suppresses non-selective reactions and enhances the selective combustion of hydrogen. acs.orgornl.gov
Similarly, Na₂WO₄ promotion has been successfully applied to perovskite catalysts like CaMnO₃ for the redox oxidative cracking of cyclohexane (B81311). osti.gov The molten Na₂WO₄ covers the perovskite, forming a core-shell structure that significantly boosts the conversion of cyclohexane and the selectivity towards valuable olefins. osti.gov The promotional effect is also observed in CO₂ methanation, where the introduction of tungsten to alumina-supported nickel catalysts led to increased activity. mdpi.com
| Catalyst System | Promoted Reaction | Role of Sodium Tungstate Promoter |
| Na₂WO₄ on Mg₆MnO₈ | Chemical Looping—Oxidative Dehydrogenation of Ethane | Forms a molten shell, suppresses basic sites, and enhances ethylene selectivity. acs.orgornl.gov |
| Na₂WO₄ on CaMnO₃ | Redox Oxidative Cracking of Cyclohexane | Forms a core-shell structure, enhances cyclohexane conversion, and increases olefin selectivity. osti.gov |
| W on Ni/Al₂O₃ | CO₂ Methanation | Increases catalyst activity despite a decrease in the active surface area. mdpi.com |
Photocatalytic Activity
Beyond traditional thermal catalysis, sodium tungsten oxide exhibits photocatalytic properties, harnessing light energy to drive chemical reactions. This activity is particularly relevant for environmental remediation applications. mdpi.com
Photodegradation of Organic Pollutants (e.g., Dyes)
Photocatalysis has emerged as an effective advanced oxidation process for treating wastewater containing persistent organic pollutants like synthetic dyes. researchgate.netnih.gov Semiconductor materials, upon absorbing light with energy greater than their band gap, generate electron-hole pairs that initiate redox reactions to degrade these pollutants. mdpi.comnih.gov Sodium tungsten oxide-based materials have been investigated for this purpose. researchgate.net For instance, sodium tungsten oxide bronze (NaᵧWOₓ) nanowire bundles have demonstrated the ability to remove methylene (B1212753) blue dye from aqueous solutions under both UV and visible light. mdpi.comresearchgate.net The process involves both adsorption of the dye onto the catalyst surface and its subsequent photocatalytic degradation. mdpi.com The efficiency of degradation can be significant, with studies on other tungsten-based systems, like titanium (IV) doped tungsten oxide, showing nearly 100% degradation of rhodamine B dye within 100 minutes under visible light. zastita-materijala.org
| Photocatalyst | Pollutant | Light Source | Key Finding |
| Na₂W₂O₇ | Organic Dye | Not Specified | Investigated for photoluminescence and photocatalytic activity toward dye degradation. researchgate.net |
| NaᵧWOₓ bronze nanowires | Methylene Blue | UV and Visible | Effective for dye removal through adsorption and photocatalysis. mdpi.comresearchgate.net |
| Ti(IV)-doped WO₃ | Rhodamine B | Visible Light | Achieved almost 100% dye degradation in 100 minutes. zastita-materijala.org |
Reactive Oxygen Species Generation (e.g., Hydroxyl Radicals)
The mechanism behind the photocatalytic degradation of organic pollutants is the generation of highly reactive oxygen species (ROS). researchgate.netnih.gov When a semiconductor photocatalyst like a tungsten oxide absorbs a photon, an electron is excited from the valence band to the conduction band, leaving behind a positive hole. mdpi.com These charge carriers can then react with water and oxygen molecules adsorbed on the catalyst surface. The positive holes can oxidize water or hydroxide (B78521) ions (OH⁻) to produce highly potent hydroxyl radicals (•OH). mdpi.comnih.gov These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances like carbon dioxide and water. mdpi.comresearchgate.net The generation of ROS, including •OH, is a critical step in the photocatalytic process for water purification. nih.govrsc.org
Influence of Process Parameters on Photocatalytic Efficiency
The photocatalytic efficiency of tungstate-based catalysts is significantly influenced by process parameters such as pH and catalyst loading.
The pH of the reaction medium can alter the surface charge of the photocatalyst, thereby affecting its interaction with reactant molecules. For instance, in the degradation of organic pollutants, the pH can influence the adsorption of the pollutant onto the catalyst surface, which is often a crucial step in the photocatalytic process. Studies on related tungsten-based photocatalysts, such as those involving WS₂, have shown that the degradation efficiency of pollutants like chlorpyrifos (B1668852) is dependent on the pH of the solution, with optimal degradation often occurring within a specific pH range. mdpi.com
Catalyst loading is another critical parameter. An increase in catalyst loading generally leads to a higher number of active sites, which can enhance the reaction rate. However, beyond an optimal loading, the photocatalytic efficiency may decrease due to increased turbidity of the solution, which hinders light penetration and scattering effects. Research on various photocatalytic systems has consistently demonstrated the existence of an optimal catalyst concentration for maximum degradation efficiency. mdpi.com
The following table summarizes the influence of process parameters on photocatalytic efficiency, drawing parallels from studies on tungsten-based materials.
Table 1: Influence of Process Parameters on Photocatalytic Efficiency
| Process Parameter | Effect on Efficiency | Rationale |
|---|---|---|
| pH | Can enhance or inhibit | Affects catalyst surface charge and reactant adsorption. mdpi.com |
Visible Light Response
The ability of a photocatalyst to be activated by visible light is crucial for practical applications, as visible light constitutes a significant portion of the solar spectrum. youtube.com While many traditional photocatalysts like titanium dioxide are primarily activated by UV light, there is a growing interest in developing materials that are responsive to visible light. youtube.comyoutube.com
Tungsten-based materials, including sodium tungstate, are being explored for their potential in visible-light-driven photocatalysis. youtube.com The visible light response of a photocatalyst is determined by its band gap energy. Modifications such as doping with non-metals or coupling with other semiconductors can narrow the band gap, enabling the absorption of lower-energy visible light photons. nih.govnih.gov This absorption leads to the generation of electron-hole pairs, which are the primary drivers of photocatalytic reactions. youtube.com The enhanced visible light activity of such modified photocatalysts is attributed to the increased separation efficiency of these photogenerated charge carriers. nih.gov
Redox Catalysis
Sodium tungstate plays a significant role in redox catalysis, particularly in oxidative cracking reactions. Its ability to facilitate oxygen transfer and undergo valence changes is key to its catalytic function.
In the context of redox oxidative cracking (ROC) of hydrocarbons like cyclohexane, sodium tungstate, often in combination with other metal oxides, acts as a redox catalyst. osti.govresearchgate.net The mechanism involves the catalyst donating its lattice oxygen for the selective combustion of hydrogen produced during the cracking of the hydrocarbon. researchgate.netresearchgate.net This process is advantageous as it avoids the co-feeding of gaseous oxygen, which can lead to safety concerns and the formation of unwanted carbon oxides. osti.govresearchgate.net
In a typical ROC scheme, the hydrocarbon is first cracked over the catalyst, and the hydrogen generated is selectively oxidized to water by the lattice oxygen from the catalyst. researchgate.net The reduced catalyst is then re-oxidized in a separate step using air, which also regenerates the heat required for the endothermic cracking reaction. researchgate.net Studies on Na₂WO₄-promoted perovskite catalysts have shown that a molten layer of sodium tungstate covers the core oxide, providing a catalytically active surface for the activation of cyclohexane. osti.gov
The concept of oxygen storage and release is central to the functionality of redox catalysts. wikipedia.orgresearchgate.net Materials with high oxygen storage capacity (OSC) can store oxygen under oxidizing conditions and release it under reducing conditions. researchgate.net This property is crucial for applications like three-way catalysts in automotive exhaust treatment, where they help to maintain a stoichiometric air-to-fuel ratio for optimal pollutant conversion. mdpi.com
The catalytic activity of many redox catalysts is dependent on the ability of their metal cations to cycle between different oxidation states. rsc.orgosti.gov In the case of tungsten-based catalysts, the tungsten cation can exhibit different valence states. The presence of impurities or different phases of tungsten oxides (e.g., WO₂, WO₃) can significantly influence the catalytic activity. researchgate.net
In ROC processes involving Na₂WO₄-promoted catalysts, the transition metal in the core material, such as manganese in CaMnO₃, undergoes reversible valence changes (e.g., Mn⁴⁺ ↔ Mn³⁺ ↔ Mn²⁺). osti.gov This transformation is responsible for the donation and uptake of lattice oxygen during the redox cycles. osti.gov While the primary redox activity occurs at the core metal cation, the sodium tungstate shell facilitates the transport of oxygen species to the reaction interface. osti.gov The addition of Na₂WO₄ on CaMnO₃ allows for hydrogen combustion to occur at the gas-molten shell interface, mediated by the transition between WO₄²⁻ and WO₃⁻. researchgate.net X-ray photoelectron spectroscopy (XPS) is a powerful technique used to analyze the oxidation states of the elements on the catalyst surface and track their changes during the catalytic cycle. osti.gov
Table 2: Valence States of Manganese in CaMnO₃@Na₂WO₄ Catalyst During Cyclohexane ROC
| Catalyst State | Predominant Manganese Valence State | Analytical Technique | Reference |
|---|---|---|---|
| Oxidized | Mn⁴⁺ | X-ray Photoelectron Spectroscopy (XPS) | osti.gov |
Catalyst Deactivation Studies
Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a critical aspect of industrial catalysis. rug.nlprinceton.edu Deactivation can occur through various mechanisms, including poisoning, coking (carbon deposition), and thermal degradation. dntb.gov.ua
For tungsten-based catalysts, deactivation can manifest as a decline in performance over consecutive cycles. nih.gov The stability of the catalyst can be influenced by the thickness and integrity of the catalytic film. nih.govresearchgate.net In some cases, a thicker catalytic layer can maintain high efficiency for a longer duration, although it may still be subject to wear over time. nih.gov Post-use characterization of catalysts, for instance using scanning electron microscopy (SEM), can provide insights into the physical changes and degradation of the catalyst structure. nih.govresearchgate.net Understanding the deactivation mechanisms is essential for developing strategies to improve catalyst stability and enable its regeneration. rug.nl
Poisoning Mechanisms
Catalyst poisoning refers to the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites. While specific studies on the poisoning of Na2W2O7 catalysts are limited, insights can be drawn from related tungsten-based catalyst systems.
Alkali Metal Poisoning: The presence of excess alkali metals, including sodium itself, can act as a poison to tungsten-based catalysts. In a study on a CeO2-WO3 catalyst, it was found that alkali metals like sodium and potassium could lead to deactivation. The poisoning mechanism involves the adsorption of the alkali metal onto the catalyst surface, which can then cause the migration of surface oxygen to cover the active tungsten sites. This action inhibits the catalytic reaction. Experimental results from techniques like Temperature-Programmed Desorption of ammonia (B1221849) (NH3-TPD) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have shown that alkali metal poisoning leads to a decrease in the number of Brønsted acid sites and a reduction in the catalyst's redox activity, both of which are crucial for many catalytic reactions. nih.gov While this study was not on pure Na2W2O7, it suggests that an overabundance of sodium or the presence of other alkali metals in the reaction feed could be detrimental to the performance of a Na2W2O7 catalyst by blocking active tungsten sites.
Coke Formation: In reactions involving hydrocarbons, the formation of carbonaceous deposits, or coke, is a common deactivation mechanism. While specific studies on coking on Na2W2O7 are scarce, research on WO3/SiO2 catalysts has shown that the nature of coke formation can be complex. The addition of basic oxides like MgO can influence the reaction pathway and the type of coke formed. For instance, MgO can promote isomerization reactions, leading to the formation of higher molecular weight olefins which can act as coke precursors. nih.gov This suggests that for Na2W2O7, which has an inherent basic component (Na2O), the potential for coke formation and its characteristics would be dependent on the specific reaction conditions and the nature of the hydrocarbon feedstock.
Table 1: Potential Poisoning Mechanisms for Na2W2O7 Catalysts
| Poisoning Mechanism | Potential Poisons |
| Alkali Metal Poisoning | Excess Sodium (Na), Potassium (K) |
| Coking | Carbonaceous deposits from hydrocarbon reactions |
Thermal Degradation and Sintering Effects
High operating temperatures can lead to the thermal degradation of catalysts, primarily through a process called sintering. Sintering involves the agglomeration of small catalyst particles into larger ones, resulting in a decrease in the active surface area and, consequently, a loss of catalytic activity.
The thermal stability of sodium tungstates has been investigated. Studies on the thermal properties of Na2W2O7 have shown that it is a stable compound at high temperatures. researchgate.net However, the catalytic performance is often linked to the high surface area of the catalyst particles. Sintering processes can occur at temperatures below the bulk melting point of the material. The driving force for sintering is the reduction of the high surface energy associated with small nanoparticles. dtu.dk
For Na2W2O7 catalysts, which are often prepared as polycrystalline materials, the sintering process would involve the growth of larger crystallites at the expense of smaller ones. This can be influenced by the reaction atmosphere. For instance, the presence of water vapor can accelerate sintering in some metal oxide catalysts. While specific studies detailing the sintering kinetics of Na2W2O7 catalysts are not widely available, the general principles of sintering in oxide-supported metal catalysts suggest that particle migration and coalescence, as well as Ostwald ripening (the growth of larger particles from atoms or molecules that detach from smaller particles), are the likely mechanisms. dtu.dk
A study on the synthesis of polycrystalline Na2WO4 involved sintering pressed pellets at 650°C for 7 hours to achieve a high-density material, indicating that at these temperatures, atomic mobility is sufficient for significant structural changes to occur. royalsocietypublishing.org In a catalytic application, such temperatures could lead to a loss of the high surface area needed for efficient catalysis.
Vapor Compound Formation and Transport
Catalyst deactivation can also occur through the formation of volatile compounds that are subsequently lost from the reactor. This mechanism is particularly relevant at high temperatures where the vapor pressure of certain catalyst components or their reaction products with the feed stream becomes significant.
While Na2W2O7 itself has a high melting point (698 °C for Na2WO4), the possibility of forming volatile species under specific reaction conditions cannot be entirely ruled out, although direct evidence for this in the context of Na2W2O7 catalysis is not prominent in the literature. wikipedia.org In some industrial processes involving tungsten compounds, the formation of volatile tungsten oxides or oxyhalides is a known phenomenon. For instance, in the presence of water vapor at high temperatures, tungsten oxides can form volatile tungstic acid (H2WO4) or its hydrates. Similarly, reactions with halogens can produce volatile tungsten halides. tungsten-powder.comatamanchemicals.com
Therefore, in a catalytic process using Na2W2O7, if the reaction stream contains components that can react with the catalyst to form volatile sodium or tungsten compounds, a gradual loss of the active material could occur over time, leading to a decline in catalytic performance. The stability of the catalyst against vapor compound formation would be highly dependent on the reaction temperature, pressure, and the chemical composition of the feed gas.
Kinetic and Mechanistic Studies in Catalysis
Understanding the kinetics and reaction mechanisms is fundamental to optimizing catalytic processes and designing more efficient catalysts. This section explores the reaction pathways, adsorption and desorption phenomena, and the role of active sites and electronic structure in catalysis involving Na2W2O7.
Reaction Pathways and Rate-Determining Steps
In the epoxidation of alkenes using hydrogen peroxide catalyzed by sodium tungstate (Na2WO4), kinetic studies have shown that the reaction is typically first order with respect to the substrate and the catalyst, and zero order with respect to the oxidant (hydrogen peroxide). This suggests that the formation of an active catalytic species from the tungstate and its reaction with the alkene is the slower part of the process, while the regeneration of this active species by hydrogen peroxide is fast. chemicalbook.com
A proposed general mechanism for such oxidations involves the formation of peroxo-tungstate species. The reaction pathway can be influenced by the solvent and the pH. For instance, in some cases, the formation of tungstoperoxo complexes is suggested as the key intermediate. atamanchemicals.com The rate-determining step is often the transfer of an oxygen atom from this peroxo complex to the substrate. youtube.comkhanacademy.org
Adsorption and Desorption Phenomena
Temperature-Programmed Desorption (TPD) is a powerful technique to study the strength and nature of adsorption sites on a catalyst surface. researchgate.net While specific TPD studies on Na2W2O7 are not widely reported, studies on related oxide catalysts provide insights. For instance, NH3-TPD is commonly used to probe the acidic sites on catalysts. A study on a CeO2-WO3 catalyst showed that alkali metal poisoning reduced the number of Brønsted acid sites, as evidenced by a decrease in ammonia desorption at specific temperatures. nih.gov This indicates that reactants and intermediates can adsorb onto tungsten-related acid sites.
The adsorption of reactants onto the Na2W2O7 surface is the initial step in the catalytic cycle. For oxidation reactions, this would involve the adsorption of the organic substrate. The strength of this adsorption is critical; it must be strong enough to activate the molecule but not so strong that the product cannot desorb, which would lead to catalyst poisoning. The desorption of products is equally important to free up the active sites for the next catalytic cycle.
Role of Surface Active Sites and Electronic Structure in Catalysis
The catalytic activity of Na2W2O7 is intrinsically linked to the nature of its surface active sites and its electronic structure. The active sites are the specific atoms or ensembles of atoms on the catalyst surface where the reaction occurs.
Quantum chemical modeling using Density Functional Theory (DFT) is a valuable tool for understanding the electronic structure and the nature of active sites. DFT calculations on V2O5-WO3 systems have shown that the presence of tungsten atoms can facilitate the dissociation of water to form Brønsted acid sites (OH groups), which are active in selective catalytic reduction (SCR) reactions. researchgate.net These calculations revealed that the adsorption of molecules is strongly dependent on the presence of tungsten at the surface. nih.gov
The electronic structure of Na2W2O7 is characterized by a specific band gap. Studies on Na2WO4 have indicated its electronic properties can be tuned, for example, by calcination temperature, which in turn affects its photocatalytic activity. researchgate.net The electronic structure determines the catalyst's ability to participate in redox reactions by donating or accepting electrons. The interaction between the electronic orbitals of the reactants and the surface atoms of the Na2W2O7 catalyst facilitates the breaking and forming of chemical bonds during the reaction. The precise nature of the active sites and their electronic properties are crucial for determining the catalyst's activity and selectivity towards a desired product. wiley-vch.deresearchgate.netwisc.edu
In-situ Spectroscopic Analysis of Catalytic Intermediates
The identification of transient species and reactive intermediates on the surface of a catalyst under operational conditions is crucial for understanding reaction mechanisms. In-situ spectroscopy provides a powerful means to probe the catalyst's surface and the adsorbed species in real-time, offering insights into the structural evolution of the catalyst and the nature of the intermediates that lead to the final products. aspbs.comyoutube.comnumberanalytics.com For sodium tungsten oxide (Na₂W₂O₇), while direct in-situ spectroscopic studies on its catalytic intermediates are limited in publicly accessible literature, valuable insights can be inferred from studies on closely related sodium tungstate (Na₂WO₄) and other tungstate-based catalysts, which are frequently employed in similar catalytic reactions such as oxidative coupling of methane (OCM) and oxidation of organic compounds. tungsten-powder.com
Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for identifying the vibrational signatures of tungsten-oxygen species and adsorbed molecules under reaction conditions. rsc.orgkit.edutu-darmstadt.de Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic activity, allows for a direct correlation between observed surface species and catalytic performance. ornl.gov
Raman Spectroscopy
In-situ Raman spectroscopy is a principal technique for studying the structure of tungstate catalysts under reaction conditions. ornl.govlehigh.edu The method is highly sensitive to the vibrations of metal-oxygen bonds, making it ideal for identifying different tungsten oxide species. For tungstate-based catalysts, key intermediates often involve various polytungstate and peroxotungstate species.
In studies of related tungstate materials, such as tungstic acid (H₂W₂O₇), operando Raman spectroscopy has been employed to monitor the intercalation of reactants and the acidic properties of the catalyst in the liquid phase. researchgate.net For catalysts containing sodium and tungsten, it has been observed that under reaction temperatures, the crystalline structure of the initial tungstate can transform. For instance, in studies on Na₂WO₄/SiO₂ catalysts for OCM, in-situ Raman has shown that the crystalline Na₂WO₄ can melt and transform into amorphous or molten surface Na-WOₓ species, which are believed to be the active phases. tungsten-powder.com
The table below summarizes typical Raman bands observed for different tungsten species in related catalytic systems, which could be indicative of intermediates in catalysis by Na₂W₂O₇.
| Raman Shift (cm⁻¹) | Assignment | Associated Species/Intermediate | Catalytic System Context |
| ~940 | W=O stretching mode | Monomeric or isolated tungstate species | Supported tungstate catalysts |
| ~880 | W-O-W stretching mode | Polymeric tungstate species (polytungstates) | Dehydrated supported tungstate catalysts lehigh.edu |
| 808, 711 | Crystalline WO₃ vibrations | Bulk tungsten trioxide phase | Supported tungstate catalysts above monolayer coverage lehigh.edu |
This table is a representation based on data from related tungstate systems and serves as a predictive guide for potential intermediates in Na₂W₂O₇ catalysis.
Infrared (IR) Spectroscopy
In-situ FTIR spectroscopy is another vital tool for probing catalytic intermediates, particularly for identifying adsorbed reactant and product molecules and surface functional groups. ntu.edu.sgresearchgate.net In the context of oxidation reactions, FTIR can detect the formation of species like formates, carbonates, and methoxy (B1213986) groups on the catalyst surface. researchgate.netosti.gov
For tungstate-based catalysts, in-situ IR studies have helped in elucidating reaction pathways. For example, in the oxidation of methane over palladium supported on various oxides, in-situ IR has identified formate (B1220265) (HCOO⁻) and carbonate (CO₃²⁻) species as stable intermediates that decompose to form CO and CO₂. researchgate.net While not directly on Na₂W₂O₇, these findings suggest that similar carbon-containing intermediates could be expected on its surface during the oxidation of organic molecules.
The following table presents potential IR absorption bands for intermediates that could be relevant in catalytic reactions involving Na₂W₂O₇, based on studies of other oxide catalysts.
| Wavenumber (cm⁻¹) | Assignment | Potential Intermediate Species |
| 2950-2800 | C-H stretching | Adsorbed hydrocarbons (e.g., methane, alkanes) |
| 1596, 1472 | ν(C-O) of formate/carbonate | Formate and carbonate species researchgate.net |
| 1280, 1040 | ν(COO) of carbonates | Monodentate and bidentate carbonates researchgate.net |
This table provides examples of IR bands for common intermediates observed on oxide catalysts, which may be applicable to reactions catalyzed by Na₂W₂O₇.
Theoretical and Computational Insights
Density Functional Theory (DFT) calculations complement experimental spectroscopic data by predicting the stability and vibrational frequencies of potential intermediates. acs.orgmdpi.comnih.gov For tungsten-based catalysts, theoretical studies can help to elucidate the structure of active sites and the adsorption energies of reactants and intermediates. mdpi.com For instance, DFT calculations have been used to investigate the adsorption of hydrogen on tungsten carbide surfaces and the effect of doping on catalytic activity. mdpi.com Similar computational approaches could be applied to Na₂W₂O₇ to model the adsorption of reactants and the formation of various tungsten-oxo and peroxo intermediates, thereby guiding the interpretation of in-situ spectroscopic results.
Future Research Directions and Challenges for Na2w2o7
Exploration of Novel Synthesis Routes for Tailored Architectures
The function of a material is intrinsically linked to its form. Consequently, a significant future research avenue for Na2W2O7 lies in the development of novel synthesis methods that allow for precise control over its architecture at the nanoscale. While traditional methods like solid-state reaction and the Czochralski technique are effective for producing polycrystalline materials and single crystals, emerging techniques are required to fabricate tailored nanostructures with specific morphologies. scientific.netresearchgate.net
Methods such as hydrothermal synthesis, molten salt synthesis, and ultrasonic spray pyrolysis are promising for creating unique Na2W2O7 architectures. ias.ac.inresearchgate.netrsc.org For instance, hydrothermal methods have been successfully employed to create one-dimensional (1D) nanostructures like nanorods in related sodium tungsten bronze compounds. researchgate.net Similarly, molten salt synthesis offers a versatile platform for producing nanowires and other 1D nanostructures. rsc.org The ultrasonic spray pyrolysis technique has already demonstrated its capability to produce plate-like Na2W2O7 particles. ias.ac.in Future work should focus on adapting and refining these methods to gain mastery over the size, shape, and dimensionality of Na2W2O7, leading to materials with enhanced and specific properties.
In-depth Mechanistic Understanding of Complex Catalytic Processes
Sodium tungstate (B81510) is a known catalyst for various oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols. wikipedia.orgatamanchemicals.com It is particularly effective when used with hydrogen peroxide as an oxidant. researchgate.net However, a comprehensive, in-depth mechanistic understanding of these complex catalytic processes is still evolving. Future research must delve into the intricate steps of the catalytic cycle. This includes elucidating the nature of the active catalytic species, which is believed to involve the formation of tungstoperoxo complexes. researchgate.net
Understanding the role of the reaction medium and pH is also critical, as these factors can influence the catalyst's selectivity and activity. researchgate.net The direct use of molecular oxygen as an oxidant presents a significant challenge due to its spin-forbidden reactions with hydrocarbons. ethz.ch A key area of future investigation will be to devise strategies to activate molecular oxygen using Na2W2O7-based catalysts, which would represent a major step towards more environmentally friendly and cost-effective oxidation processes. Furthermore, the dual role of hydrogen peroxide as both an oxidant and a competing substrate needs to be carefully managed to improve reaction efficiency and safety. rsc.org
Development of Advanced Spectroscopic and In-situ Characterization Techniques
To unravel the structural dynamics and reaction mechanisms of Na2W2O7, particularly under operational conditions, the development and application of advanced spectroscopic and in-situ characterization techniques are paramount. Techniques such as in-situ high-temperature Raman spectroscopy have already proven invaluable for studying the structural evolution of Na2W2O7 from its crystalline to molten states. researchgate.net These studies have revealed the coexistence of [WO4] tetrahedra and [WO6] octahedra in the crystalline form and the formation of (W2O7)2- anions in the molten state. researchgate.net
Future research should expand the use of such in-situ techniques to probe the catalyst's surface and bulk transformations during catalytic reactions. Combining experimental methods like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) with computational approaches will provide a multi-faceted view of the material's behavior. scientific.netias.ac.in Cryogenic thermoluminescence measurements have also been used to study trap levels in Na2W2O7 crystals, which is crucial for applications in scintillators. researchgate.net The continued development of these advanced characterization tools will be essential for establishing clear structure-property relationships.
Computational Design and Prediction of Novel Na2W2O7-based Materials
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and design of new materials. matec-conferences.orgresearchgate.netmaterialsmodeling.org In the context of Na2W2O7, computational studies can predict structural, electronic, and optical properties, guiding experimental efforts towards the most promising materials. DFT calculations can be employed to study the effects of doping Na2W2O7 with other elements to tune its properties for specific applications, such as photocatalysis. rsc.org
Future computational work could focus on designing novel Na2W2O7-based materials with tailored band gaps for improved visible-light photocatalytic activity or with specific surface properties for enhanced catalytic selectivity. rsc.org For example, DFT can help understand how introducing a second metal cation can alter the electronic states and crystal structure. rsc.org Furthermore, computational fluid dynamics can be used to model and optimize synthesis processes, such as the Czochralski crystal growth method. researchgate.net By predicting the properties of yet-to-be-synthesized materials, computational design can significantly reduce the time and resources required for materials development.
Integration into Multifunctional Device Architectures
A significant challenge and opportunity for future research is the integration of Na2W2O7 and its derivatives into multifunctional device architectures. The unique optical and electronic properties of tungstates make them attractive for a range of applications. For instance, related sodium tungsten bronze nanorods have been investigated for their potential use in electrochromic smart windows. researchgate.net
Another promising area is in the medical field, where sodium lanthanide tungstate-based nanoparticles have been developed as bimodal contrast agents for in-vivo high-field MRI and CT imaging. rsc.org The luminescence properties of Na2W2O7 crystals also make them candidates for use as scintillators in high-energy physics experiments and for dark matter searches. researchgate.net Future research should focus on overcoming the challenges of fabricating and integrating these materials into practical devices, ensuring their stability, reliability, and performance in real-world applications.
Addressing Scalability and Sustainability in Production and Application
For any material to have a widespread impact, its production must be scalable and sustainable. The traditional extraction of tungsten from ores is an energy-intensive process. scientific.netwikipedia.org Life Cycle Assessments (LCA) of tungsten production have highlighted that the smelting process is a major contributor to the environmental burden due to high electricity consumption. scientific.netresearchgate.net
A key future research direction is the development of more sustainable production routes for sodium tungstate. This includes processes that can utilize lower-grade ores or even industrial scrap as a feedstock. innospk.comgoogle.com For example, a method for producing sodium tungstate from superhard scrap using a molten salt reaction with sodium sulfate (B86663) has been proposed. google.com Furthermore, electromembrane technologies like electrodialysis are being explored for the processing of sodium tungstate solutions, which could reduce the generation of chemical waste. mdpi.com Improving recycling methods for tungsten-containing products is also crucial for a circular economy. researchgate.netchalmers.se By focusing on green chemistry principles and efficient resource utilization, the production and application of Na2W2O7 can become more environmentally and economically sustainable. innospk.com
Q & A
Q. What are the established laboratory synthesis methods for Na₂W₂O₇?
Na₂W₂O₇ is synthesized via coprecipitation of aqueous ammonium metatungstate ((NH₄)₁₀W₁₂O₄₁·5H₂O) with sodium nitrate (NaNO₃). The process involves controlled stoichiometric mixing, drying at 120°C, and calcination at 450°C in air to achieve crystallinity . Methodological rigor includes pH monitoring during precipitation and thermal analysis to ensure phase purity.
Q. Which spectroscopic techniques are critical for structural characterization of Na₂W₂O₇?
Raman spectroscopy with visible (532 nm) or UV (325 nm) laser excitation is used to identify vibrational modes and molecular symmetry. Complementary techniques like XRD validate crystallinity, while surface-sensitive methods (e.g., XPS) probe oxidation states. For bulk samples, Raman spectra are deconvoluted using Gaussian curves to resolve overlapping bands, as demonstrated in tungsten oxide studies .
Q. How does Na₂W₂O₇ react with acids or bases?
Na₂W₂O₇ reacts with acids to form soluble tungstate species (e.g., paratungstate W₁₂O₄₁¹⁰⁻ under acidic conditions) and with bases to produce hydroxides. Controlled acid titration (e.g., HNO₃ addition) modifies anion speciation, requiring pH-dependent kinetic studies to isolate intermediates .
Advanced Research Questions
Q. How does pH variation during synthesis influence Na₂W₂O₇ phase purity and anion speciation?
Adjusting pH alters the dominant tungstate species: acidic conditions favor metatungstate (W₁₂O₃₉⁶⁻), while neutral/alkaline conditions stabilize Na₂W₂O₇. Methodological optimization involves in situ Raman monitoring during titration to track phase transitions and prevent unintended polymorphs .
Q. What role does cathodoluminescence (CL) spectroscopy play in analyzing Na₂W₂O₇ surface interactions?
CL mapping (e.g., Figure 4a-b ) reveals spatial heterogeneity in sodium distribution on tungsten oxide surfaces. Gaussian fitting of CL spectra distinguishes emission bands tied to defect states (e.g., oxygen vacancies) and quantifies sodium coverage (e.g., 1.1 monolayers in Na-coated WOₓ), critical for optoelectronic applications .
Q. How does calcination temperature affect the thermal stability of Na₂W₂O₇?
Calcination at 450°C removes residual hydroxyl groups and enhances crystallinity, but excessive temperatures (>600°C) may induce decomposition. Thermogravimetric analysis (TGA) coupled with in situ XRD tracks phase transitions, while BET surface area measurements correlate thermal treatment with porosity changes .
Q. How can conflicting structural data from Raman and XRD be resolved?
Cross-validation using multiple techniques is essential. For example, Raman identifies amorphous surface phases, while XRD confirms bulk crystallinity. Discrepancies in WOₓ systems are resolved by correlating Raman band positions (e.g., ~950 cm⁻¹ for W=O bonds) with XRD-derived lattice parameters .
Q. How do alkali metal substitutions (Na⁺ vs. K⁺, Mg²⁺) alter tungstate properties?
Comparative studies of Na₂W₂O₇, K₂W₂O₇, and MgW₂O₇ reveal cation size impacts lattice spacing and catalytic activity. For instance, Na⁺’s smaller ionic radius (vs. K⁺) reduces interlayer spacing in tungstates, affecting ion-exchange capacity. Synchrotron EXAFS probes local coordination differences .
Methodological Notes
- Synthesis Optimization : Use stoichiometric control and inert atmospheres to prevent Na₂O hydration, which alters reactivity .
- Surface Analysis : Combine CL, AFM, and XPS for nanoscale surface characterization .
- Data Interpretation : Employ multivariate analysis (e.g., PCA) for spectral deconvolution in complex systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
